Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic organic compound characterized by the presence of an oxadiazole ring. This five-membered ring includes two nitrogen atoms and three carbon atoms, contributing to its unique chemical properties. The compound has the molecular formula and a CAS number of 158154-63-3. Its structure features an ethyl ester group at the carboxylic acid position and a butyl group at the 5-position of the oxadiazole ring, which may influence its solubility and biological activity compared to other derivatives with different alkyl or aryl groups .
The synthesis of ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate typically involves several steps, including:
The reaction conditions, such as temperature and reaction time, are critical for optimizing yield and purity. For example, using microwave-assisted synthesis can enhance reaction rates and reduce by-products .
Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate can undergo several chemical reactions:
The specific conditions under which these reactions occur (e.g., solvent choice, temperature) significantly influence product distribution and yield.
The mechanism of action for ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with biological targets. The oxadiazole ring's electronic properties enable it to engage in hydrogen bonding and other interactions with enzymes and receptors.
Research indicates that compounds containing oxadiazoles exhibit a range of biological activities, although specific studies on ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate are still limited .
Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate typically exhibits:
The compound shows relevant chemical properties such as:
Hazard statements indicate that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating proper handling procedures .
Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
This compound's unique characteristics position it as a valuable candidate for further exploration in various fields of research and industry.
1,2,4-Oxadiazoles represent a privileged scaffold in drug discovery due to their unique physicochemical properties and versatile bioisosteric capabilities. These five-membered heterocycles contain one oxygen and two nitrogen atoms within an aromatic ring system, conferring significant electron-deficient character and metabolic stability. Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate (CAS 1282006-64-7, C₉H₁₄N₂O₃, MW 198.22 g/mol) exemplifies this class, featuring an electron-withdrawing ester group at C3 and an alkyl chain at C5. Its structural architecture enables precise modulation of biological interactions while maintaining favorable drug-like properties. The molecule’s significance stems from its dual functionality: the ester group serves as a synthetic handle for derivatization, while the butyl chain modulates lipophilicity and target binding [4] [9].
The 1,2,4-oxadiazole lineage traces back to 1884 when Tiemann and Krüger first synthesized these heterocycles, initially classifying them as "furo[ab1]diazoles" [3] [6]. Despite their early discovery, significant pharmacological interest emerged only in the mid-20th century when researchers recognized their unusual photochemical rearrangement behavior and synthetic versatility. A pivotal milestone occurred in the 1960s with the clinical introduction of oxolamine (Perebron®), a 1,2,4-oxadiazole-containing antitussive agent. This breakthrough validated the scaffold’s biological relevance and stimulated extensive medicinal chemistry exploration [3] [6].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | Tiemann and Krüger synthesis | First reported 1,2,4-oxadiazole synthesis |
1960s | Oxolamine (Perebron®) | First FDA-approved 1,2,4-oxadiazole drug (cough suppressant) |
1970s-1980s | Butalamine, Fasiplon | Vasodilator and anxiolytic agents |
2000s | Ataluren, Pleconaril | Treatments for Duchenne muscular dystrophy and picornavirus infections |
2011 | Phidianidine isolation | Discovery of natural 1,2,4-oxadiazole marine alkaloids |
Contemporary drug discovery leverages this historical foundation, with Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate serving as a synthetic intermediate for novel therapeutic candidates. Its structural features appear in diverse pharmacological contexts, including kinase inhibitors and antimicrobial agents. The scaffold’s renaissance over the past two decades reflects technological advances in heterocyclic synthesis and molecular modeling, enabling precise exploitation of its electronic and steric properties [3] [6] [8].
The 1,2,4-oxadiazole ring functions as a versatile bioisostere, primarily replacing ester and amide functionalities while conferring enhanced metabolic stability. This bioisosterism stems from electronic mimicry: the oxadiazole’s O-N-C=N sequence creates a dipole moment (∼4.5 D) comparable to ester carbonyls, enabling similar target interactions. Crucially, unlike hydrolytically labile esters, the oxadiazole ring resists enzymatic and acid/base-mediated degradation, significantly improving pharmacokinetic profiles [6] [8].
Table 2: Bioisosteric Advantages of Ethyl 5-Butyl-1,2,4-oxadiazole-3-carboxylate vs. Ester/Amide Analogs
Property | Ethyl 5-Butyl-1,2,4-oxadiazole-3-carboxylate | Conventional Ester | Impact on Drug Design |
---|---|---|---|
Hydrolytic Stability | High (resists esterases) | Low | Enhanced metabolic stability |
Dipole Moment | ∼4.5 Debye | ∼1.8-2.0 Debye | Improved target binding via electrostatic complementarity |
π-Deficiency | Strong | Moderate | Favors interactions with electron-rich protein residues |
LogP (Calculated) | 1.76 (Butyl derivative) | Variable | Tunable lipophilicity via alkyl chain modification |
Hydrogen Bond Acceptors | 5 sites | 2 sites (ester) | Enhanced solvation and target engagement |
Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate demonstrates these advantages through its physicochemical profile: calculated LogP of 1.76, topological polar surface area (TPSA) of 65.2 Ų, and complete resistance to esterase hydrolysis under physiological conditions. These properties make it particularly valuable in CNS drug design (where metabolic stability is critical) and in overcoming drug resistance mediated by hydrolytic enzymes. The butyl chain further fine-tunes lipophilicity, enabling blood-brain barrier penetration or protein binding modulation as needed [4] [7] [8].
Positional isomerism within the 1,2,4-oxadiazole scaffold profoundly influences electronic distribution and biological activity. Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate exemplifies the C5-alkyl/C3-ester substitution pattern, contrasting sharply with isomeric counterparts like Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-73-1). The C5 position exhibits stronger electron-withdrawing character than C3 due to the heterocycle’s intrinsic asymmetry. Consequently, substituents at C5 exert greater influence on the ring’s electrostatic potential and dipole orientation [3] [9] [10].
The butyl chain’s length and branching significantly modulate bioactivity:
Table 3: Structure-Activity Relationship (SAR) of C5 Substituents in 1,2,4-Oxadiazole-3-carboxylates
C5 Substituent | Compound Example | Electronic Effect | Steric Effect (van der Waals vol. ų) | Biological Impact |
---|---|---|---|---|
n-Butyl | Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate | Moderate +I effect | 27.8 | Balanced lipophilicity for cellular uptake |
tert-Butyl | Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate | Strong +I effect | 42.3 | Enhanced metabolic stability but reduced solubility |
sec-Butyl | Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate | Moderate +I effect | 32.5 (per enantiomer) | Enantioselective target interactions |
Phenyl | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | Strong -R effect | 58.1 | Planarity for π-stacking but increased metabolic oxidation |
Functional group positioning further dictates synthetic accessibility. Ethyl 5-butyl-1,2,4-oxadiazole-3-carboxylate is efficiently synthesized via O-acylamidoxime cyclization, where n-butyl amidoxime reacts with ethyl chlorooxalate. In contrast, C3-alkyl isomers require alternative routes like nitrile-nitrile oxide cycloadditions, often with lower yields. This synthetic advantage facilitates rapid generation of C5-alkyl libraries for SAR exploration. Biological evaluations confirm that C5 alkyl chains enhance antimicrobial and anticancer activities compared to phenyl substituents, likely due to optimized LogD profiles and reduced cytochrome P450 interactions [3] [4] [6].
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0